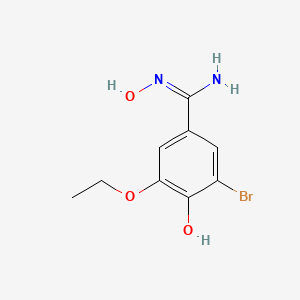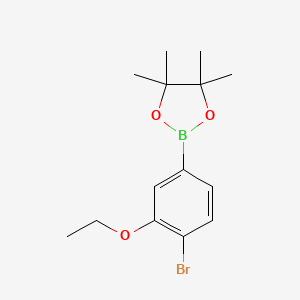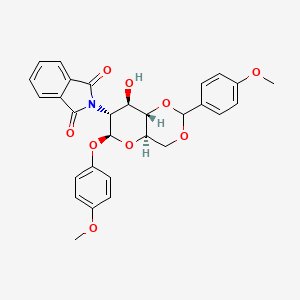
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with multiple functional groups, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene groups to prevent unwanted reactions.
Introduction of Phthalimido Group: The phthalimido group is introduced through a nucleophilic substitution reaction, where a suitable phthalimide derivative reacts with the protected glucopyranoside.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via a glycosylation reaction, where the protected glucopyranoside reacts with a methoxyphenyl donor under acidic conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups at the phthalimido position.
Applications De Recherche Scientifique
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-acetamido-B-D-glucopyranoside
- 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-amino-B-D-glucopyranoside
Uniqueness
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is unique due to the presence of the phthalimido group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C29H27NO9 |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H27NO9/c1-34-17-9-7-16(8-10-17)28-36-15-22-25(39-28)24(31)23(29(38-22)37-19-13-11-18(35-2)12-14-19)30-26(32)20-5-3-4-6-21(20)27(30)33/h3-14,22-25,28-29,31H,15H2,1-2H3/t22-,23-,24-,25-,28?,29-/m1/s1 |
Clé InChI |
QGMBSFKMFONRRO-DIFZJPFWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)



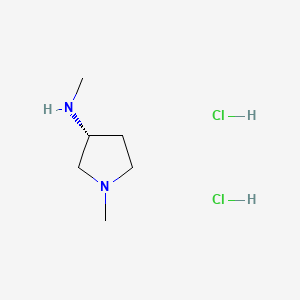
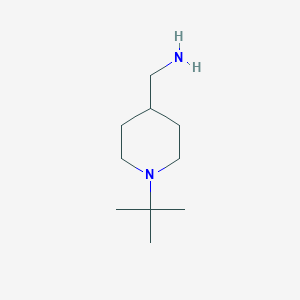

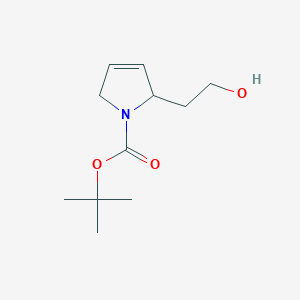
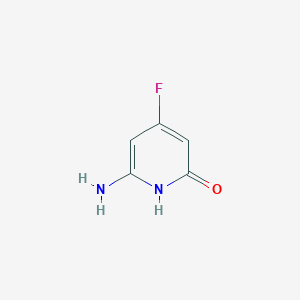
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
